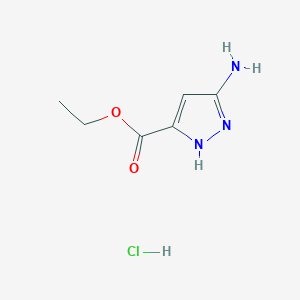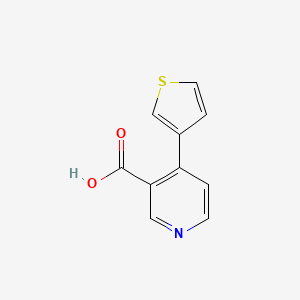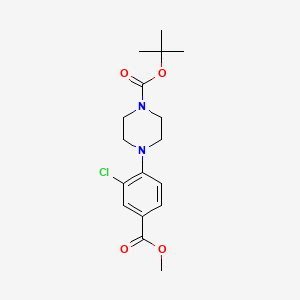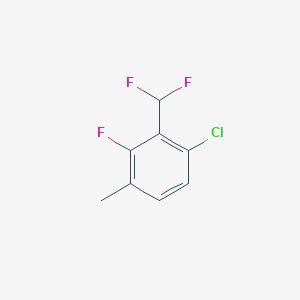
1-氯-2-(二氟甲基)-3-氟-4-甲基苯
描述
1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as Isoflurane, is a nonflammable liquid administered by vaporizing and is a general inhalation anesthetic drug . It is a useful solvent for dispersing fluorinated materials .
Synthesis Analysis
Isoflurane is formed by the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine gas. The reaction mixture, preferably without purification or refining, is treated with UV light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the other major component thereof, to isoflurane .Molecular Structure Analysis
The empirical formula of Isoflurane is C3H2ClF5O and it has a molecular weight of 184.49 . Two conformers of the isolated molecule were identified from the rotational spectrum of the parent and several 37 Cl and 13 C isotopologues detected in natural abundance .Chemical Reactions Analysis
Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . It also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .Physical And Chemical Properties Analysis
Isoflurane is a clear, colorless, stable liquid containing no additives or chemical stabilizers. It has a mildly pungent, musty, ethereal odor . It has a molecular weight of 184.5 and a boiling point of 48.5°C .科学研究应用
Isoflurane is used in a variety of fields, particularly in medicine for general anesthesia . It’s a volatile anesthetic that has a sweet, pungent odor and it’s used to induce and maintain general anesthesia . It works by changing the levels of certain chemicals in the brain, which decreases the brain’s activity and induces a state of unconsciousness .
The method of application typically involves inhalation, where the Isoflurane is vaporized and mixed with oxygen to be breathed in by the patient . The exact concentration and duration of exposure can vary depending on the specific procedure and the individual patient’s needs .
-
Veterinary Use
-
Fast Induction and Recovery Times
-
Muscle Relaxation
-
Pain Sensitivity Reduction
-
Research Use
-
Mechanism of Action Research
-
Pharmacodynamics Research
-
Receptor Binding Research
-
Adverse Effects Study
- Serious side effects can include malignant hyperthermia or high blood potassium . It should not be used in patients with a history of malignant hyperthermia in either themselves or their family members . It is unknown if its use during pregnancy is safe for the fetus, but use during a cesarean section is safe .
安全和危害
未来方向
属性
IUPAC Name |
1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQDJLUZSMPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)
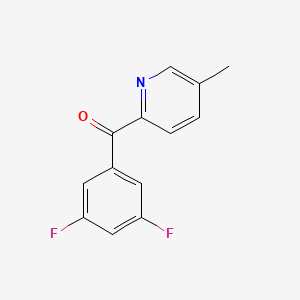
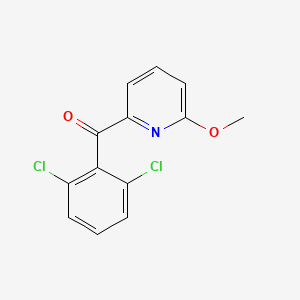

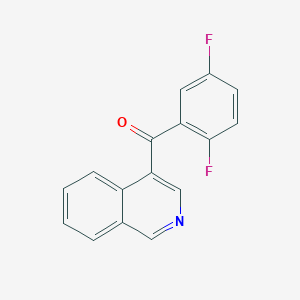
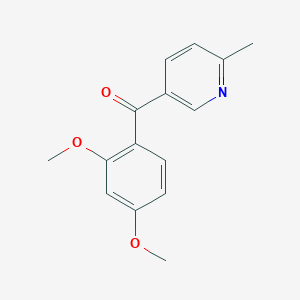
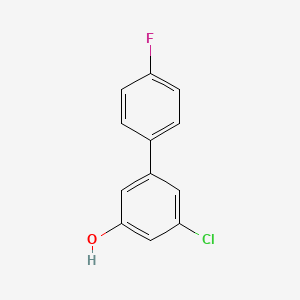
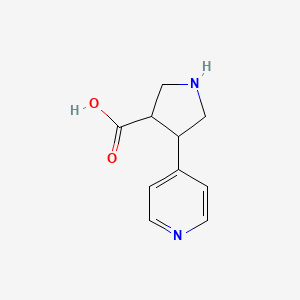
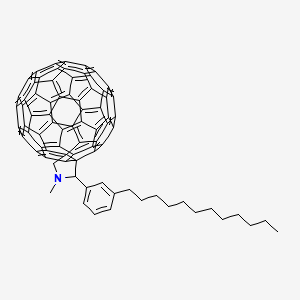
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)

